Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride
Description
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;/h2-5,7,10H,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELFFBXXBSNWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C2N1C=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: The core structure of imidazo[1,2-a]pyridine is synthesized through a cyclization reaction involving a suitable precursor, such as an amino-pyridine derivative.
Introduction of Methyl Group: The imidazo[1,2-a]pyridine core is then functionalized by introducing a methyl group at the 3-position.
Formation of Methylamine Derivative: The methyl group is further modified to form the methylamine derivative.
Conversion to Dihydrochloride: Finally, the compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is a chemical compound featuring a bicyclic aromatic imidazo[1,2-a]pyridine structure. It has a molecular formula of and a molecular weight of approximately 234.12 g/mol. The presence of two hydrochloric acid molecules enhances its water solubility and may affect its biological activity.
Chemical Reactivity
The primary chemical reactivity of this compound is centered on its amine functional group, which allows it to participate in various reactions, making it versatile in synthetic organic chemistry.
Pharmaceutical Development
This compound is a potential pharmaceutical development compound due to its inhibitory effects on c-Kit kinase. As a type III receptor tyrosine kinase, c-Kit plays a crucial role in cancer development. Mutated forms of c-Kit are drivers in cancers such as GIST (gastrointestinal stromal tumors), SM (systemic mastocytosis), certain kinds of AML, and melanoma, making them attractive targets for therapy .
- Gastrointestinal Stromal Tumors (GIST) GIST is the most common mesenchymal tumor of the gastrointestinal tract . this compound’s inhibition of c-Kit kinase makes it a candidate for treating cancers like GIST, especially where c-Kit mutations are prevalent. The compound has the potential to inhibit c-KIT kinase across a wide range of c-KIT mutations, including secondary mutations like V654A in Exon 13, which can arise in GIST patients .
Research Applications
Studies on this compound include its interactions with biological targets. Its ability to inhibit c-Kit kinase has been demonstrated through biochemical assays measuring enzyme activity in the presence of the compound. Interaction studies may include:
- Evaluating binding affinity using techniques such as surface plasmon resonance.
- Cell-based assays to assess the compound’s effects on cellular proliferation and survival.
- In vivo studies to determine its efficacy and safety in animal models.
These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Imidazopyridines as Therapeutic Agents
Imidazo[1,2-a]pyridine derivatives are being developed for their chemical structure and biological activity and have several uses in medicines, organometallics, and natural products . Imidazopyridine is a structural skeleton in pharmaceutical products with a range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties . Several therapeutic medications, such as zolpidem, alpidem, olprinone, zolimidine, and necopidem, are based on the imidazopyridine scaffold .
Anti-MRSA Agents
Imidazo[l,2-a]pyridinium groups have been investigated for their potential in enhancing the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of antibiotics . modification to introduce a 3- or 6-substituted imidazo[l,2-a]pyridazinium or 5-substituted imidazo[l,2-a]pyridinium group can enhance the anti-MRSA activity .
Anti-Tuberculosis Agents
Mechanism of Action
The mechanism by which Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Key Observations:
Core Heterocycle Differences :
- The target compound and most analogs feature an imidazo[1,2-a]pyridine core. However, imidazo[1,2-a]pyrimidine derivatives (e.g., 1187928-99-9) replace the pyridine ring with a pyrimidine, increasing nitrogen content and altering electronic properties .
- Pyrimidine analogs exhibit reduced similarity scores (0.69–0.78 vs. 0.98 for dihydrochloride forms), suggesting significant functional divergence .
Substituent Modifications: The methylamine group in the target compound distinguishes it from the unmethylated methanamine analog (1194374-09-8), which lacks steric and electronic effects conferred by the methyl group .
Salt Forms and Hydration: The dihydrochloride hydrate form of the target compound improves aqueous solubility compared to monohydrochloride analogs, critical for bioavailability . Hydration introduces hygroscopicity, necessitating controlled storage conditions .
Biological Activity
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by research findings and data tables.
This compound has the molecular formula and a molecular weight of approximately 234.12 g/mol. The dihydrochloride form enhances its solubility in water, facilitating its use in biological assays and therapeutic formulations.
Biochemical Interactions
The compound exhibits notable interactions with various biological targets, particularly as an inhibitor of c-Kit kinase , which plays a crucial role in cell proliferation and survival pathways. This inhibition is particularly relevant in treating cancers such as gastrointestinal stromal tumors (GIST), where c-Kit mutations are common .
- Kinase Inhibition : this compound binds to c-Kit kinase, modulating its activity and influencing downstream signaling pathways.
- Cell Signaling Modulation : It has been shown to affect the MAPK/ERK pathway, which is vital for various cellular processes including growth and differentiation.
Cellular Effects
The compound's ability to influence cell signaling has been documented through various studies:
- Gene Expression Modulation : It impacts transcription factors and metabolic enzymes, suggesting a role in altering cellular metabolism and gene expression profiles.
- Antimicrobial Activity : Research indicates that related compounds within the imidazo[1,2-a]pyridine class have demonstrated efficacy against Mycobacterium tuberculosis, highlighting a potential role in combating drug-resistant strains .
Case Studies
-
Inhibitory Activity Against Mycobacterium tuberculosis :
Compound MIC (μM) Activity 9 ≤0.006 High 12 ≤0.006 High 16 ≤0.006 High - Pharmacokinetic Evaluation :
Structure-Activity Relationship (SAR)
Research has focused on the SAR of imidazo[1,2-a]pyridine derivatives to optimize their biological activities:
- Modifications at various positions on the imidazo ring have led to enhanced potency against specific targets.
- The presence of functional groups such as amines significantly influences the compound's interaction with biological targets .
Therapeutic Applications
This compound shows promise in several therapeutic areas:
- Cancer Treatment : Its role as a c-Kit inhibitor positions it as a candidate for targeted cancer therapies.
- Antituberculosis Agents : The compound's effectiveness against M. tuberculosis suggests potential use in treating tuberculosis.
- Neurological Disorders : It serves as an intermediate in developing drugs targeting neurological conditions due to its biochemical properties.
Q & A
Q. What established synthetic routes exist for Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride, and what reaction conditions are critical for yield optimization?
A robust method involves formimidamide chemistry using 2-aminopyridines and halides (e.g., benzyl, allyl, or propargyl) under anhydrous conditions to suppress side reactions. Key optimizations include a one-pot procedure that improves yields (e.g., substrates 3a–p & 6a–d achieved >70% yield in optimized cases). Transition metal-free conditions and quantum chemical analysis of the mechanism (e.g., Mannich-type pathways over Baldwin-forbidden cyclizations) further enhance efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
High-resolution - and -NMR are essential for structural confirmation. For example, derivatives like 12a–e and 25a–d in related studies showed distinct aromatic proton shifts (δ 7.2–8.5 ppm) and carbon signals (δ 110–150 ppm) for the imidazo-pyridine core. Mass spectrometry (HRMS) and X-ray crystallography (where applicable) provide additional validation .
Q. What pharmacological targets are associated with imidazo[1,2-a]pyridine derivatives in current research?
These derivatives target enzymes such as PDE3 (e.g., Olprinone for heart failure), antimicrobial pathways (e.g., mycobacterial ATP synthase inhibition), and kinases implicated in cancer (e.g., inhibition of PI3K/AKT signaling). Biological screens often use in vitro enzyme assays and cell-based models (e.g., IC values ranging from 0.1–10 μM in anticancer studies) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate reaction mechanisms in imidazo[1,2-a]pyridine synthesis?
Density Functional Theory (DFT) analyzes transition states and activation energies. For example, studies show that the dimethyliminium group lowers activation energy (~15 kcal/mol) by enabling a 5-exo-trig cyclization pathway, overriding Baldwin-forbidden 1,5-electrocyclization. This guides solvent selection (e.g., DMF vs. THF) and substituent design to favor Mannich-type mechanisms .
Q. What strategies resolve contradictory biological activity data across studies for this compound class?
Discrepancies in potency (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions (e.g., serum protein binding) or substituent positioning. Orthogonal validation using in silico docking (e.g., Glide or AutoDock) paired with site-directed mutagenesis can clarify target engagement. For instance, modifying the 3-alkynyl group (e.g., compound 9a) improved selectivity for bacterial ATP synthase over human isoforms .
Q. How can structural modifications enhance drug-likeness while retaining activity?
Introducing electron-withdrawing groups (e.g., -CF) at the 6-position improves metabolic stability (t > 2 hrs in microsomes). Hybrid scaffolds, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, enhance kinase inhibition (e.g., EGFR IC = 12 nM) by optimizing π-π stacking and hydrogen bonding with catalytic domains .
Q. What experimental designs address regioselectivity challenges during scaled synthesis?
Flow chemistry systems with controlled temperature (0–5°C) and slow halide addition minimize polymerization byproducts. For example, scaling the one-pot procedure () to 10 mmol retained >65% yield by maintaining anhydrous DMF and inert gas purging. Continuous extraction methods further purify intermediates .
Data Contradiction and Optimization
Q. How should researchers handle variability in enzymatic inhibition data?
Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out assay artifacts. For instance, conflicting PDE3 inhibition data (K = 50–200 nM) were resolved by adjusting buffer ionic strength (150 mM KCl) to mimic physiological conditions .
Q. What methodologies improve yield in multi-step syntheses of advanced derivatives?
Late-stage functionalization via Sonogashira coupling (e.g., introducing ethynyl groups at the 3-position) achieves >80% yield with Pd(PPh)/CuI catalysis. Parallel optimization using Design of Experiments (DoE) identifies critical factors (e.g., molar ratio, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
